3,3'-(2-Phenylanthracene-9,10-diyl)diperylene
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Overview
Description
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene typically involves the Suzuki/Sonogashira cross-coupling reactions. This method is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacture of dyes and pigments due to its stable and intense coloration.
Mechanism of Action
The mechanism by which 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and enter an excited state. . This mechanism is crucial in applications like OLEDs and biological imaging.
Comparison with Similar Compounds
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is unique compared to other anthracene derivatives due to its specific substitution pattern, which enhances its photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Another derivative with unique photophysical properties.
These compounds share similar applications but differ in their specific properties and efficiencies.
Properties
CAS No. |
926032-88-4 |
---|---|
Molecular Formula |
C60H34 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
3-(10-perylen-3-yl-2-phenylanthracen-9-yl)perylene |
InChI |
InChI=1S/C60H34/c1-2-12-35(13-3-1)38-28-29-53-54(34-38)60(52-33-31-50-42-23-9-17-37-15-7-21-40(56(37)42)46-25-11-27-48(52)58(46)50)44-19-5-4-18-43(44)59(53)51-32-30-49-41-22-8-16-36-14-6-20-39(55(36)41)45-24-10-26-47(51)57(45)49/h1-34H |
InChI Key |
LYWIVTPQXCLSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Origin of Product |
United States |
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